molecular formula C16H20N2O3S B2608692 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034451-19-7

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No.: B2608692
CAS No.: 2034451-19-7
M. Wt: 320.41
InChI Key: GHSRCUJNUMGNDY-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dioxopyrrolidine (succinimide) moiety and a cyclopentylmethyl group substituted with a thiophen-3-yl ring. The succinimide group may enhance binding to biological targets through hydrogen bonding or dipole interactions, while the thiophene and cyclopentyl groups contribute to solubility and membrane permeability .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-13(9-18-14(20)3-4-15(18)21)17-11-16(6-1-2-7-16)12-5-8-22-10-12/h5,8,10H,1-4,6-7,9,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRCUJNUMGNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the thiophene group and the cyclopentyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Succinimide vs. Other Heterocycles: The 2,5-dioxopyrrolidin-1-yl group in the target compound differs from the thiopyrimidinone in ’s derivatives or the naphthyridinone in Goxalapladib . Succinimide derivatives are known for covalent binding (e.g., kinase inhibitors), whereas thiopyrimidinones often act as non-covalent enzyme inhibitors.
  • Cyclopentyl vs. Cyclobutyl/Aromatic Cores : The cyclopentylmethyl-thiophene substituent provides conformational flexibility compared to the rigid cyclobutyl group in ’s compound or the planar biphenyl system in Goxalapladib .
  • Synthetic Routes: The target compound’s synthesis likely involves thiophene-functionalized cyclopentane intermediates, analogous to the HATU-mediated coupling described in . In contrast, Goxalapladib’s synthesis requires multi-step functionalization of naphthyridinone and piperidine .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, comparisons with analogues suggest:

  • Dose-Effect Relationships: Methods like Litchfield-Wilcoxon analysis () could evaluate its potency relative to Goxalapladib, which targets phospholipase A2 with IC50 values in the nanomolar range .
  • Stability : The succinimide ring is prone to hydrolysis under basic conditions, contrasting with the hydrolytically stable acetamide groups in ’s cyclobutane derivative .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic organic molecule that has attracted attention for its potential biological activities. Its structure, featuring a pyrrolidinone ring and a thiophene moiety, suggests various pharmacological applications, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure C15H18N2O2S\text{Chemical Structure }C_{15}H_{18}N_{2}O_{2}S

Key Functional Groups

  • Pyrrolidinone Ring : Imparts stability and potential for hydrogen bonding.
  • Thiophene Moiety : Commonly associated with anti-inflammatory and analgesic properties.
  • Cyclopentyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidinone ring, followed by the introduction of the thiophene group and the cyclopentyl moiety. Common reagents include acyl chlorides and amines, often utilizing coupling agents like EDCI and catalysts such as DMAP to facilitate amide bond formation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may act by:

  • Inhibiting Enzymes : The compound could mimic natural substrates, blocking enzyme active sites.
  • Modulating Receptors : Potential interactions with neurotransmitter receptors may lead to varied physiological effects.

Case Studies and Research Findings

Recent studies have investigated the biological effects of similar compounds, providing insights into potential activities:

  • Anti-inflammatory Properties : Compounds with thiophene rings have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
  • Antioxidant Activity : The presence of reactive oxygen species (ROS) during inflammation has been linked to various diseases. Compounds similar to this compound have demonstrated antioxidant properties that could mitigate oxidative stress .
  • In Silico Studies : Computational docking studies suggest that this compound may effectively bind to COX enzymes, indicating potential as a selective anti-inflammatory agent .

Data Table: Comparison of Biological Activities

Compound NameStructure TypeCOX InhibitionAntioxidant ActivitySelectivity Index
This compoundPyrrolidinone-ThiopheneModerateHighTBD
Similar Thiophene DerivativeThiophene-BasedHigh (COX-2 selective)Moderate43.77 (COX-1/COX-2)
MeloxicamOxicam ClassHigh (COX selective)Moderate43.77

Safety and Toxicology

Initial assessments indicate that while structural analogs may exhibit toxicity at high doses, specific data on the safety profile of this compound remains limited. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

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